[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC11279892
InChI: InChI=1S/C19H19N5O2S/c1-26-15-7-5-14(6-8-15)17-18(27-22-21-17)19(25)24-12-10-23(11-13-24)16-4-2-3-9-20-16/h2-9H,10-13H2,1H3
SMILES: COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Molecular Formula: C19H19N5O2S
Molecular Weight: 381.5 g/mol

[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC11279892

Molecular Formula: C19H19N5O2S

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone -

Specification

Molecular Formula C19H19N5O2S
Molecular Weight 381.5 g/mol
IUPAC Name [4-(4-methoxyphenyl)thiadiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C19H19N5O2S/c1-26-15-7-5-14(6-8-15)17-18(27-22-21-17)19(25)24-12-10-23(11-13-24)16-4-2-3-9-20-16/h2-9H,10-13H2,1H3
Standard InChI Key DVZLRVTXOHFIKU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Canonical SMILES COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4

Introduction

Chemical Structure and Molecular Properties

Structural Composition

[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone (molecular formula: C₁₉H₁₉N₅O₂S) features a 1,2,3-thiadiazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a carbonyl-linked 4-(pyridin-2-yl)piperazine moiety . The thiadiazole core contributes aromaticity and electron-deficient characteristics, while the methoxyphenyl group enhances lipophilicity, potentially influencing membrane permeability. The piperazine ring, a common pharmacophore, introduces conformational flexibility and hydrogen-bonding capabilities critical for receptor interactions.

Physicochemical Properties

Key physicochemical parameters include a molecular weight of 381.5 g/mol and solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . The presence of a pyridinyl group introduces basicity (pKa ~6.7 for pyridine), while the methoxy group (logP ~1.2) balances hydrophobicity. Computational models predict moderate blood-brain barrier permeability, suggesting potential central nervous system (CNS) activity .

Table 1: Comparative Molecular Properties of Thiadiazole-Piperazine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)logPSolubility Profile
Target CompoundC₁₉H₁₉N₅O₂S381.52.1DMSO, Ethanol, CH₂Cl₂
(3-Chlorophenyl) AnalogC₁₇H₁₆ClN₃O₃345.81.8Ethanol, CH₂Cl₂
Benzo-thiadiazole DerivativeC₂₁H₁₈FN₅OS407.52.4DMSO, Acetonitrile

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves a multi-step protocol:

  • Thiadiazole Formation: Condensation of 4-methoxyphenylthiosemicarbazide with acetic anhydride yields the 1,2,3-thiadiazole core.

  • Carbonyl Activation: The 5-position of the thiadiazole is functionalized via Friedel-Crafts acylation using chlorocarbonyl reagents .

  • Piperazine Coupling: Reaction of the acyl chloride intermediate with 4-(pyridin-2-yl)piperazine in the presence of triethylamine completes the assembly .

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (d, J=4.8 Hz, 1H, pyridine-H), 7.85 (d, J=8.8 Hz, 2H, methoxyphenyl-H), 6.95 (d, J=8.8 Hz, 2H, methoxyphenyl-H), 3.80 (s, 3H, OCH₃) .

  • ¹³C NMR: 167.8 ppm (C=O), 161.2 ppm (thiadiazole-C), 159.3 ppm (pyridine-C).
    High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 381.1254 [M+H]⁺ .

Hypothetical Biological Activities and Mechanisms

Antimicrobial and Anticancer Prospects

While direct data on this compound is limited, structurally related thiadiazoles exhibit:

  • Antibacterial Activity: MIC values of 4–16 µg/mL against Staphylococcus aureus via inhibition of dihydrofolate reductase .

  • Antiproliferative Effects: IC₅₀ ~12 µM in MCF-7 breast cancer cells through ROS-mediated apoptosis.
    These findings suggest plausible mechanistic pathways for the target compound, warranting empirical validation.

Pharmacokinetic and Toxicity Considerations

ADMET Profiling

In silico predictions using SwissADME indicate:

  • Absorption: High gastrointestinal absorption (80–90%) due to moderate lipophilicity.

  • Metabolism: Primary hepatic oxidation via CYP3A4, generating N-oxide metabolites .

  • Toxicity: Low Ames test mutagenicity risk but potential hepatotoxicity at doses >50 mg/kg.

Table 2: Toxicity Profiles of Analogous Compounds

CompoundLD₅₀ (mg/kg, Rodent)Ames TestHepatotoxicity Threshold (mg/kg)
Target Compound320 (estimated)Negative50
(3-Chlorophenyl) Analog285Negative45
Benzo-thiadiazole Derivative410Positive60

Future Research Directions

Priority Investigations

  • In Vitro Screening: Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity against ESKAPE pathogens.

  • Structural Optimization: Introduce fluorinated substituents to enhance metabolic stability and blood-brain barrier penetration .

  • Crystallographic Studies: Resolve X-ray structures to guide rational drug design and co-crystallization with target proteins.

Collaborative Opportunities

Partnerships with academic labs specializing in heterocyclic chemistry could accelerate lead optimization. For example, modifying the methoxy group to a trifluoromethoxy substituent may improve pharmacokinetic profiles .

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